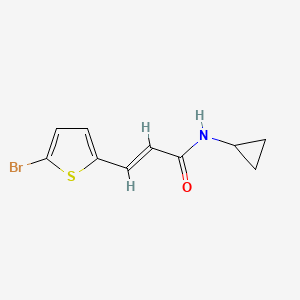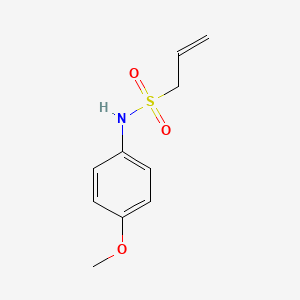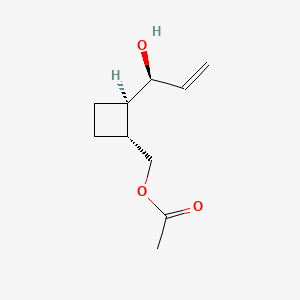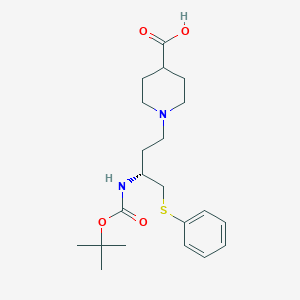
Methyl (S,E)-5-((tert-butoxycarbonyl)amino)-2,2,7-trimethyloct-3-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (S,E)-5-((tert-butoxycarbonyl)amino)-2,2,7-trimethyloct-3-enoate is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is notable for its applications in organic synthesis, particularly in the preparation of amino acid derivatives and peptides. The Boc group is commonly used to protect amine functionalities during chemical reactions, preventing unwanted side reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S,E)-5-((tert-butoxycarbonyl)amino)-2,2,7-trimethyloct-3-enoate typically involves the following steps:
Formation of the Boc-Protected Amine: The starting material, an amine, is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction forms the Boc-protected amine.
Esterification: The Boc-protected amine is then esterified with methyl acrylate under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (S,E)-5-((tert-butoxycarbonyl)amino)-2,2,7-trimethyloct-3-enoate undergoes various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions, such as with aqueous phosphoric acid.
Substitution: The ester group can undergo nucleophilic substitution reactions with various nucleophiles.
Reduction: The double bond in the compound can be reduced using hydrogenation reactions.
Common Reagents and Conditions
Hydrolysis: Aqueous phosphoric acid or trifluoroacetic acid.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Major Products Formed
Hydrolysis: Removal of the Boc group yields the free amine.
Substitution: Formation of substituted esters or amides.
Reduction: Formation of the corresponding saturated ester.
Wissenschaftliche Forschungsanwendungen
Methyl (S,E)-5-((tert-butoxycarbonyl)amino)-2,2,7-trimethyloct-3-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the preparation of peptide-based biomolecules.
Medicine: Utilized in the development of pharmaceutical compounds.
Industry: Applied in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of Methyl (S,E)-5-((tert-butoxycarbonyl)amino)-2,2,7-trimethyloct-3-enoate involves the protection of amine groups during chemical reactions. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions. Upon completion of the desired reaction, the Boc group can be selectively removed under acidic conditions, revealing the free amine for further functionalization .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl (S,E)-5-amino-2,2,7-trimethyloct-3-enoate: Lacks the Boc protecting group, making it more reactive.
Methyl (S,E)-5-((benzyloxycarbonyl)amino)-2,2,7-trimethyloct-3-enoate: Features a benzyloxycarbonyl (Cbz) protecting group instead of Boc.
Methyl (S,E)-5-((fluorenylmethyloxycarbonyl)amino)-2,2,7-trimethyloct-3-enoate: Contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
Uniqueness
Methyl (S,E)-5-((tert-butoxycarbonyl)amino)-2,2,7-trimethyloct-3-enoate is unique due to the presence of the Boc protecting group, which offers stability and ease of removal under mild acidic conditions. This makes it particularly useful in multi-step organic syntheses where selective protection and deprotection of amine groups are required .
Eigenschaften
Molekularformel |
C17H31NO4 |
|---|---|
Molekulargewicht |
313.4 g/mol |
IUPAC-Name |
methyl (E,5S)-2,2,7-trimethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]oct-3-enoate |
InChI |
InChI=1S/C17H31NO4/c1-12(2)11-13(18-15(20)22-16(3,4)5)9-10-17(6,7)14(19)21-8/h9-10,12-13H,11H2,1-8H3,(H,18,20)/b10-9+/t13-/m1/s1 |
InChI-Schlüssel |
QGBUDRZXWGWALH-WTNCMQEWSA-N |
Isomerische SMILES |
CC(C)C[C@@H](/C=C/C(C)(C)C(=O)OC)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C)CC(C=CC(C)(C)C(=O)OC)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{(E)-[(2-hydroxyphenyl)imino]methyl}benzoic acid](/img/structure/B14910463.png)




![7-Chloro-3-iodo-6-methylimidazo[1,2-b]pyridazine](/img/structure/B14910487.png)
![5H-pyrrolo[3,2-d]pyrimidin-7-amine](/img/structure/B14910491.png)

![3-Bromopyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B14910501.png)



![3-(2,3-Dihydrobenzo[b]thiophene-3-carboxamido)propanoic acid](/img/structure/B14910519.png)

